Benzofuran-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
Description
Benzofuran-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a methanone group, which is further connected to a 3-((furan-2-ylmethyl)sulfonyl)azetidine moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the sulfonyl group attached to a furan-methyl substituent distinguish this compound from simpler benzofuran derivatives.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-17(16-8-12-4-1-2-6-15(12)23-16)18-9-14(10-18)24(20,21)11-13-5-3-7-22-13/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOMIVISEZACPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone (Compound from )
- Structure: Contains a benzofuran core linked to an ethanone chain with a phenylsulfonyl group.
- Key Differences: Lacks the azetidine ring and furan-methyl substituent. The sulfonyl group is directly attached to the ethanone chain rather than a nitrogen-containing heterocycle.
- Synthesis : Prepared via nucleophilic substitution or condensation reactions, with characterization by X-ray crystallography .
3-Ethylsulfanyl-2-(4-fluorophenyl)-5-phenyl-1-benzofuran (Compound from )
- Structure : Benzofuran substituted with ethylsulfanyl, fluorophenyl, and phenyl groups.
- Key Differences: Sulfur is present as a thioether (ethylsulfanyl) rather than a sulfonyl group. The absence of azetidine and methanone groups reduces conformational rigidity.
- Crystallography : Exhibits planar benzofuran rings with substituents influencing packing interactions, a feature likely shared with the target compound .
Azetidine-Containing Analogues
TLR7-9 Antagonists with Azetidine Moieties ()
- Structure: Derivatives such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile feature azetidine rings linked to morpholine and quinoline groups.
- Functional Comparison : The azetidine ring in these compounds serves as a conformational constraint, enhancing target selectivity. The target compound’s azetidine-sulfonyl-furan motif may similarly optimize binding to enzymatic pockets .
Physicochemical Properties
*Calculated based on molecular formula.
Preparation Methods
Direct Sulfonylation of Azetidine
An alternative approach involves reacting azetidine with furan-2-ylmethyl sulfonyl chloride under basic conditions. However, this method is less favored due to competing N-sulfonylation and lower regioselectivity.
Rearrangement Strategies
Benzofuran derivatives synthesized via Claisen rearrangement of 4-hydroxycoumarins (as described in) offer a pathway to functionalize the core structure before coupling. However, this method introduces complexity in isolating intermediates.
Analytical Validation and Characterization
Synthesized compounds are validated using:
- ¹H-NMR : Peaks at δ 7.8–8.1 ppm (benzofuran protons), δ 4.2–4.5 ppm (azetidine CH₂), δ 3.7 ppm (sulfonyl CH₂).
- IR Spectroscopy : Strong absorption at 1720 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asym/sym stretch).
- Mass Spectrometry : Molecular ion peak at m/z 403.1 [M+H]⁺.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzofuran-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, and how can purity be optimized?
- Methodology : The synthesis typically involves sequential functionalization of the azetidine and benzofuran cores. A common approach includes:
Azetidine sulfonylation : React 3-aminoazetidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., pyridine/DCM) to form the sulfonyl-azetidine intermediate.
Benzofuran coupling : Use a coupling reagent (e.g., EDCI/HOBt) to link the benzofuran-2-carboxylic acid to the sulfonylated azetidine.
- Optimization : Microwave-assisted synthesis (60–80°C, 30–60 min) improves yield and reduces by-products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- NMR : H and C NMR confirm regiochemistry and functional group integration. Aromatic protons (benzofuran/furan) appear at δ 6.5–8.0 ppm, while azetidine protons resonate at δ 3.5–4.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H] at m/z 388.12).
- IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1300 cm and carbonyl (C=O) at 1650–1750 cm .
Q. How can researchers conduct preliminary biological activity screening?
- Protocol :
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC determination).
- Enzyme inhibition : Evaluate kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based assays.
- Receptor binding : Radioligand displacement assays for nicotinic acetylcholine receptors (nAChRs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in sulfonylation steps?
- Strategies :
- Design of Experiments (DOE) : Vary temperature (0–25°C), base (pyridine vs. triethylamine), and solvent (DCM vs. THF) to identify optimal parameters.
- Kinetic monitoring : Use in situ FTIR or HPLC to track sulfonyl chloride consumption.
- Side-product analysis : LC-MS identifies hydrolyzed by-products; anhydrous conditions mitigate this issue .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Approaches :
- Molecular Docking (AutoDock/Vina) : Simulate interactions with nAChRs or kinases using crystal structures (PDB: 2QC1, 4ASD). Focus on sulfonyl and carbonyl groups as hydrogen bond acceptors.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Protocol :
Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane).
Refinement (SHELXL) : Resolve azetidine puckering and sulfonyl group geometry.
- Validation : Check R-factors (<0.05) and electron density maps for omitted regions. Cross-validate with NMR NOESY for solution-state conformation .
Q. What strategies address contradictions in biological activity data across studies?
- Troubleshooting :
- Purity verification : Reanalyze batches via HPLC (C18 column, 90:10 acetonitrile/water).
- Assay standardization : Use identical cell lines/passage numbers and control for solvent effects (DMSO <0.1%).
- Meta-analysis : Compare IC values from ≥3 independent studies to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Framework :
- Core modifications : Replace benzofuran with indole or thiophene to assess π-π stacking effects.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) on furan to enhance electrophilicity.
- Bioisosteres : Substitute sulfonyl with phosphonate to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
